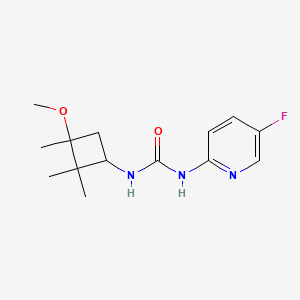
1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea, also known as Compound X, is a novel small molecule that has been synthesized and studied for its potential as a therapeutic agent. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.
作用机制
The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound X binds to the ATP-binding site of mTOR, preventing its activation and inhibiting downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound X has been shown to have several biochemical and physiological effects, particularly in cancer cells. It inhibits the activity of the PI3K/Akt/mTOR pathway, leading to the inhibition of cell growth and proliferation. It also induces apoptosis in cancer cells, which could lead to tumor regression. Additionally, this compound X has anti-inflammatory and anti-angiogenic properties, which could make it a useful agent in the treatment of other diseases.
实验室实验的优点和局限性
1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X has several advantages for lab experiments. It has been synthesized in high yield and purity, making it a viable candidate for scientific research. It has also been studied extensively for its potential as a therapeutic agent in cancer treatment, which could make it a useful tool for studying cancer biology. However, there are also limitations to using this compound X in lab experiments. Its mechanism of action is not fully understood, which could make it difficult to interpret results. Additionally, its potential for off-target effects is not fully known, which could lead to unintended consequences.
未来方向
There are several future directions for research on 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X. One area of research could focus on the optimization of its synthesis method, to improve yield and purity. Another area of research could focus on the identification of its off-target effects, to better understand its potential for unintended consequences. Additionally, research could focus on the development of new formulations of this compound X, to improve its bioavailability and pharmacokinetics. Finally, research could focus on the identification of new targets for this compound X, to expand its potential therapeutic applications beyond cancer treatment.
Conclusion
In conclusion, this compound X is a novel small molecule that has shown promising results in scientific research, particularly in the field of cancer treatment. Its synthesis method has been optimized for high yield and purity, making it a viable candidate for scientific research. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR pathway, leading to the inhibition of cell growth and proliferation. This compound X has several advantages for lab experiments, but also has limitations that need to be addressed. Finally, there are several future directions for research on this compound X, which could expand its potential therapeutic applications.
合成方法
The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X involves several steps, including the preparation of intermediates and the final coupling reaction. The intermediates are prepared through a series of reactions, including the reduction of pyridine, the alkylation of cyclobutyl amine, and the methylation of aniline. The final coupling reaction involves the reaction of the intermediate with an isocyanate to form this compound X. The synthesis of this compound X has been optimized for high yield and purity, making it a viable candidate for scientific research.
科学研究应用
1-(5-Fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea X has been studied extensively for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast cancer and lung cancer. This compound X has also been studied for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment. Additionally, this compound X has shown anti-inflammatory and anti-angiogenic properties, which could make it a useful agent in the treatment of other diseases, such as rheumatoid arthritis and diabetic retinopathy.
属性
IUPAC Name |
1-(5-fluoropyridin-2-yl)-3-(3-methoxy-2,2,3-trimethylcyclobutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-13(2)10(7-14(13,3)20-4)17-12(19)18-11-6-5-9(15)8-16-11/h5-6,8,10H,7H2,1-4H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTOOICKLWYUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)NC(=O)NC2=NC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-cyanoethylsulfanyl)phenyl]-5-(cyclopropylsulfamoyl)furan-2-carboxamide](/img/structure/B7682270.png)
![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7682285.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)
![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![5-(2,2,2-trifluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7682311.png)
![N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine](/img/structure/B7682312.png)
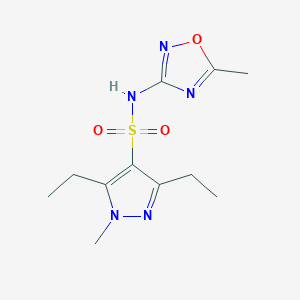
![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)
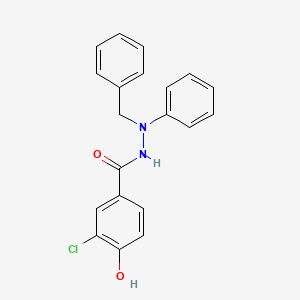
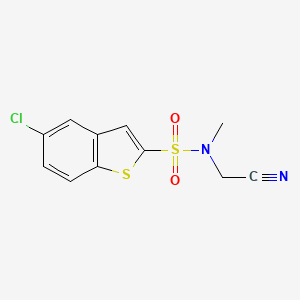
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)
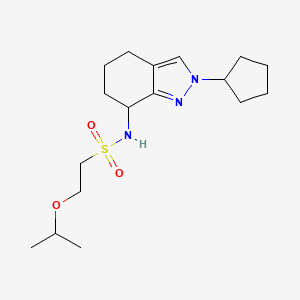
![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)